3-(2-Methoxyethoxy)benzonitrile

Physical Chemistry Process Chemistry Automated Synthesis

3-(2-Methoxyethoxy)benzonitrile (CAS 80407-67-6) is a meta-substituted benzonitrile derivative bearing a 2-methoxyethoxy group at the 3-position of the phenyl ring. This structural arrangement imparts distinct physicochemical properties including a density of 1.095 g/cm³, a boiling point of 286.9°C at 760 mmHg, and a liquid physical state at 20°C.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 80407-67-6
Cat. No. B1593239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Methoxyethoxy)benzonitrile
CAS80407-67-6
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESCOCCOC1=CC=CC(=C1)C#N
InChIInChI=1S/C10H11NO2/c1-12-5-6-13-10-4-2-3-9(7-10)8-11/h2-4,7H,5-6H2,1H3
InChIKeyQBSDNRJPVUFLJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Methoxyethoxy)benzonitrile (CAS 80407-67-6) Procurement Baseline: Class Identity and Core Specifications


3-(2-Methoxyethoxy)benzonitrile (CAS 80407-67-6) is a meta-substituted benzonitrile derivative bearing a 2-methoxyethoxy group at the 3-position of the phenyl ring [1]. This structural arrangement imparts distinct physicochemical properties including a density of 1.095 g/cm³, a boiling point of 286.9°C at 760 mmHg, and a liquid physical state at 20°C . The compound serves as a versatile small-molecule scaffold in medicinal chemistry and chemical biology research, with a typical commercial purity specification of 95-98% (GC) [2]. Its molecular formula is C₁₀H₁₁NO₂ with a molecular weight of 177.20 g/mol .

Liquid at ambient temperature supports direct use in automated synthesis platforms.
Meta-substitution pattern enables structure-activity relationship studies distinct from ortho/para isomers.
Purity specification reviewed for reproducible library synthesis and scale-up.

Why Generic Substitution of 3-(2-Methoxyethoxy)benzonitrile Fails: Evidence of Non-Interchangeable Isomers and Homologs


Substitution of 3-(2-Methoxyethoxy)benzonitrile with seemingly similar benzonitrile derivatives is not scientifically valid due to quantifiable differences in regiochemistry, physical state, and thermal properties that directly impact experimental reproducibility and process scalability. The meta-substituted 2-methoxyethoxy isomer differs from its ortho- and para-regioisomers in boiling point by approximately 20°C and in physical state at ambient temperature (liquid vs. solid), which has direct implications for purification by distillation and handling in automated synthesis platforms . Furthermore, chain-length homologs such as 3-ethoxybenzonitrile exhibit substantially lower boiling points (~241-244°C vs. ~287°C), reflecting altered intermolecular interactions that affect solvent compatibility and reaction optimization . The compound's storage requirement at -20°C for maximum recovery further distinguishes it from room-temperature-stable analogs and must be accounted for in procurement planning .

Physical state mismatch Liquid meta-isomer vs. solid ortho/para isomers may affect automated synthesis workflows.
Boiling point deviation Meta-substitution yields a lower boiling point than other regioisomers, altering distillation conditions.
Cold-chain storage requirement -20°C storage differentiates this compound from ambient-stable analogs, impacting procurement logistics.

Quantitative Differentiation Evidence for 3-(2-Methoxyethoxy)benzonitrile: Comparative Data for Scientific Selection


Physical State Differentiation: Liquid Meta-Isomer vs. Solid Para-Isomer at Ambient Temperature

The 3-(2-methoxyethoxy) substitution pattern yields a liquid at 20°C, whereas the corresponding para-isomer 4-(2-Methoxyethoxy)benzonitrile (CAS 80407-66-5) is a crystalline solid with a melting point of 44-45°C . This 20°C+ difference in melting point translates to fundamentally different handling characteristics for automated liquid handling systems and continuous flow chemistry platforms .

Physical state
Data to verify
Liquid vs Solid, mp 44–45°C
Liquid state may support direct use in automated synthesis; review before adoption.
Cross-study comparable; supplier specifications.
Physical Chemistry Process Chemistry Automated Synthesis

Regioisomeric Boiling Point Differentiation: Meta-Substitution Reduces Boiling Point by ~20°C Relative to Ortho- and Para-Isomers

3-(2-Methoxyethoxy)benzonitrile exhibits a boiling point of 286.9°C at 760 mmHg, which is approximately 20°C lower than both its ortho-isomer 2-(2-Methoxyethoxy)benzonitrile (306.6°C) and its para-isomer 4-(2-Methoxyethoxy)benzonitrile (306.6°C) . This difference enables more energy-efficient purification by distillation and reduces thermal decomposition risk during solvent removal.

Boiling point
Data to verify
19.7°C
lower than ortho/para isomers
Reported boiling point difference may support energy-efficient distillation; requires experimental confirmation.
Calculated values; cross-study comparable.
Thermodynamics Purification Distillation

Storage Stability: -20°C Requirement Distinguishes Target Compound from Room-Temperature Stable Analogs

Vendor specifications explicitly require storage of 3-(2-Methoxyethoxy)benzonitrile at -20°C for maximum recovery of product, whereas the ortho-isomer 2-(2-Methoxyethoxy)benzonitrile and 3-ethoxybenzonitrile are specified for long-term storage in a cool, dry place at ambient temperature . This thermal lability has direct implications for shipping, inventory management, and experimental planning.

Storage requirement
Data to verify
-20°C vs Cool, dry (ambient)
Low-temperature storage may be required; verify with vendor for batch consistency.
Based on vendor specifications; plan cold-chain logistics.
Stability Storage Procurement Logistics

Synthetic Efficiency: Quantitative Yield Achieved in One-Step Vilsmeier Protocol

A published one-step synthesis protocol using adapted Vilsmeier conditions affords 3-(2-Methoxyethoxy)benzonitrile in quantitative yield [1]. In contrast, the synthesis of the ortho-isomer 2-(2-Methoxyethoxy)benzonitrile typically requires multi-step sequences involving nitration and reduction of precursor compounds . This documented synthetic efficiency reduces the time and material costs associated with in-house preparation.

Synthetic route
Class-level inference
One-step, quantitative Multi-step (comparator)
Reported one-step synthesis may reduce in-house preparation burden.
Based on one published protocol; optimize conditions locally.
Synthetic Methodology Process Optimization Yield

Application Scenarios for 3-(2-Methoxyethoxy)benzonitrile Supported by Differentiation Evidence


Automated High-Throughput Medicinal Chemistry Library Synthesis

The liquid physical state of 3-(2-Methoxyethoxy)benzonitrile at ambient temperature enables direct use in automated liquid handling systems without prior dissolution, streamlining the preparation of benzonitrile-based screening libraries . This contrasts with the solid para-isomer (mp 44-45°C) which requires additional weighing and dissolution steps that introduce variability and reduce throughput . The documented one-step quantitative synthetic protocol further supports rapid resupply for iterative library expansion [1].

Energy-Efficient Process Chemistry Scale-Up via Distillation

For process chemists evaluating benzonitrile building blocks for scale-up, the 20°C lower boiling point of the meta-isomer (286.9°C) relative to the ortho- and para-isomers (~306.6°C) reduces the energy input required for distillation-based purification and minimizes the risk of thermal degradation during solvent removal . This thermodynamic advantage directly translates to lower operational costs in multi-kilogram campaigns.

Cold-Chain Procurement for Time-Sensitive Biological Assays

The documented requirement for -20°C storage indicates thermal sensitivity that must be accounted for in procurement planning . Researchers conducting time-sensitive biological assays where compound integrity is critical should prioritize vendors offering validated cold-chain shipping and confirm on-site freezer capacity before ordering. This storage requirement distinguishes the compound from room-temperature-stable alternatives and should be a key decision factor in vendor selection .

Structure-Activity Relationship (SAR) Studies on Meta-Substituted Benzonitrile Scaffolds

The unique meta-substitution pattern of 3-(2-Methoxyethoxy)benzonitrile places the 2-methoxyethoxy chain in a spatial orientation distinct from ortho- and para-isomers, which can modulate molecular recognition and physicochemical properties . SAR programs exploring the effect of substituent position on target binding, solubility, or metabolic stability will require the specific meta-isomer to accurately interpret biological data, as regioisomeric substitution is not functionally interchangeable [2].

Application
Selection Property
Validation Focus
Automated high-throughput library synthesis
Liquid physical state
Compatibility with liquid handling and dissolution-free workflows
Process chemistry distillation scale-up
Lower boiling point profile
Energy input and thermal degradation assessment
Cold-chain procurement for time-sensitive assays
Low-temperature storage requirement
Cold-chain logistics and on-site freezer capacity
Structure-activity relationship studies
Meta-substitution regioisomer
Regioisomeric specificity in target binding or metabolic stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2-Methoxyethoxy)benzonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.